Aminopentamide

Description

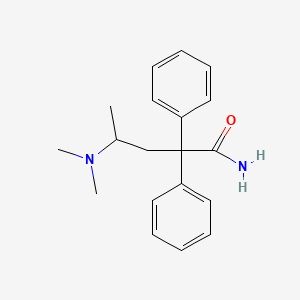

Aminopentamide (C₁₉H₂₄N₂O, molecular weight 296.41 g/mol) is a non-selective cholinergic antagonist used in veterinary medicine to treat acute abdominal visceral spasms, pyloric obstructions, hypertrophic gastritis, and associated vomiting or diarrhea in dogs and cats . Marketed as Centrine®, its hydrogen sulfate salt (C₁₉H₂₅N₂O·HSO₄, molecular weight 394.49 g/mol) crystallizes in the monoclinic space group P2₁/c with distinct hydrogen bonding networks involving sulfate anions and this compound cations . Its antispasmodic action arises from competitive inhibition of acetylcholine at muscarinic receptors, reducing gastrointestinal motility and secretion .

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHAGIVSFTMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35144-63-9 (unspecified sulfate) | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057605 | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-46-8, 5985-88-6, 6078-64-4 | |

| Record name | Aminopentamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimevamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPENTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aminopentamide was first claimed in a US Patent (Speeter, 1953; Bristol Laboratories). The synthetic route involves the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with hydrogen sulfate to form this compound hydrogen sulfate .

Industrial Production Methods: In industrial settings, this compound sulfate is produced by reacting this compound with sulfuric acid. The reaction conditions typically involve controlled temperatures and the use of solvents such as methylene chloride for extraction .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The primary reactive site in aminopentamide is its amide group (). This moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing phenyl groups. DFT calculations confirm that the amide group’s conformation (10.2 kcal mol higher in energy than the local minimum) influences hydrolysis kinetics .

Reactivity of the Tertiary Amine

The dimethylamino group () participates in alkylation and oxidation reactions:

Solid-State Interactions and Stability

This compound hydrogen sulfate forms a robust hydrogen-bonded network in the crystalline state, affecting its reactivity:

-

Hydrogen Bonds :

| Interaction Type | Bond Length (Å) | Energy (kcal/mol) |

|---|---|---|

| O49–H53⋯O52 (anion-anion) | 1.76 | -8.2 |

| N2–H47⋯O50 (cation-anion) | 2.12 | -4.1 |

Conformational Analysis :

The solid-state conformation is 7.2 kcal mol higher in energy than the global minimum, indicating intermolecular forces (e.g., electrostatic interactions) dominate stabilization .

Solubility and Solvent Effects

This compound exhibits low water solubility (slightly soluble), favoring reactions in organic solvents like dichloromethane or acetonitrile. Its hydrogen sulfate salt enhances aqueous solubility due to ionic dissociation .

Electrophilic Aromatic Substitution (Theoretical)

While the diphenylmethane moiety is sterically hindered, meta-directed substitutions (e.g., nitration) are theoretically feasible under strong electrophilic conditions. Experimental data for such reactions remain unreported .

Key Structural Features Influencing Reactivity

-

Diphenylmethane Core : Provides steric bulk, limiting access to reactive sites.

-

Amide Group : Susceptible to hydrolysis; electron-withdrawing effect stabilizes intermediates.

-

Tertiary Amine : Moderately basic (), reactive toward alkylation/oxidation.

The chemical behavior of this compound is thus governed by its functional groups and solid-state interactions, with implications for its pharmacological stability and formulation .

Scientific Research Applications

Antispasmodic Activity

Aminopentamide acts as a cholinergic blocking agent, similar to atropine, and is primarily used to alleviate smooth muscle spasms. Its mechanism of action involves competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which are crucial for mediating acetylcholine's effects in various tissues.

Clinical Uses

-

Gastrointestinal Disorders : this compound is indicated for treating conditions characterized by spasms, such as:

- Irritable Bowel Syndrome (IBS)

- Functional Dyspepsia

- Acute Abdominal Visceral Spasm

- Pylorospasm

- Hypertrophic Gastritis .

- Postoperative Recovery : It is also utilized to manage discomfort associated with surgical procedures involving the gastrointestinal tract .

Veterinary Applications

This compound has significant applications in veterinary medicine. Its antispasmodic properties are beneficial in treating various gastrointestinal issues in animals.

Case Study: Canine Intestinal Lymphangiectasia

In a documented case involving a 9-year-old beagle with abdominal distention, this compound was administered as an antiemetic. Following treatment, the patient showed improvement in symptoms related to vomiting and overall well-being .

Research Findings

This compound has been the subject of various studies that highlight its efficacy and safety profile.

Crystal Structure Analysis

Research on the crystal structure of this compound hydrogen sulfate revealed insights into its molecular configuration and interactions within solid-state environments. The study noted that the compound forms layers with hydrogen sulfate anions at the core, influencing its pharmacological properties .

Historical Context and Efficacy

Initially investigated for conditions like Parkinson's disease and respiratory ailments, later studies have shifted focus to its gastrointestinal applications. While early research indicated potential benefits in treating Parkinson’s symptoms, subsequent investigations did not confirm these findings, leading to a decline in its use for such purposes.

Summary Table of Applications

Mechanism of Action

Aminopentamide exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine on muscarinic receptors in the gastrointestinal tract, leading to reduced smooth muscle spasms and decreased gastrointestinal motility . This mechanism helps control vomiting, diarrhea, and pain associated with gastrointestinal disorders in animals .

Comparison with Similar Compounds

Atropine

Structural and Functional Similarities :

- Both are anticholinergics targeting muscarinic receptors .

- Key Differences: Efficacy: Aminopentamide demonstrates greater efficacy in reducing colonic contraction amplitude and duration compared to atropine, with effects lasting up to 10 hours vs. 2–4 hours for atropine . Side Effects: this compound causes less mydriasis (pupil dilation) and salivary suppression, making it safer for long-term use in pets .

| Parameter | This compound | Atropine |

|---|---|---|

| Molecular Weight | 296.41 g/mol | 289.37 g/mol |

| Primary Use | GI spasms in dogs/cats | Broad anticholinergic (e.g., anesthesia, bradycardia) |

| GI Motility | Stronger suppression | Moderate suppression |

| Mydriasis Risk | Low | High |

| Half-Life | ~10 hours | 2–4 hours |

Disopyramide

Structural Similarity :

- Both contain amide functional groups , enabling their use as internal standards in gas chromatography (GC) assays .

Functional Differences : - Disopyramide : A class IA antiarrhythmic agent blocking cardiac sodium channels, used to treat ventricular and atrial arrhythmias.

- This compound: No cardiac activity; exclusively targets gastrointestinal muscarinic receptors .

| Parameter | This compound | Disopyramide |

|---|---|---|

| Molecular Formula | C₁₉H₂₄N₂O | C₂₁H₂₉N₃O |

| Therapeutic Class | Antispasmodic | Antiarrhythmic |

| Mechanism | Muscarinic receptor antagonism | Sodium channel blockade |

| Clinical Use | Veterinary GI disorders | Human cardiac arrhythmias |

Other Anticholinergics

- Propantheline and Hyoscine: Like this compound, these inhibit gastrointestinal motility but lack its species-specific veterinary approval. This compound’s hydrogen sulfate salt also exhibits superior crystallographic stability compared to other anticholinergic salts, as shown by its layered P2₁/c structure with strong O–H∙∙∙O hydrogen bonds (2.876 Å) .

Biological Activity

Aminopentamide, also known as this compound hydrogen sulfate or Amiphenole, is a compound that has garnered interest for its biological activities, particularly as an antispasmodic agent. Originally synthesized in the 1940s, it was explored for various therapeutic applications, including respiratory conditions and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound is classified as a diphenylmethane derivative with a complex structure that includes two phenyl rings linked by a central methane group and an amine group attached to one of the phenyl rings. The presence of a pentyl chain enhances its pharmacological properties. Its primary mechanism involves the blockade of acetylcholine at muscarinic receptors, which results in decreased smooth muscle contraction in the gastrointestinal tract. This action is similar to that of atropine but with enhanced potency and duration of effect .

Pharmacological Properties

Antispasmodic Activity : this compound is recognized for its potent antispasmodic effects. It effectively reduces gastrointestinal motility, making it useful in treating conditions characterized by excessive gut contractions such as pylorospasm and hypertrophic gastritis in dogs and cats .

Cholinergic Blocking Agent : As a non-selective muscarinic antagonist, this compound decreases gastric secretion and acidity while prolonging gastric transit time. This property can be beneficial in managing symptoms associated with gastrointestinal distress .

Clinical Applications

This compound has been primarily utilized in veterinary medicine to treat various gastrointestinal conditions in dogs and cats. Its applications include:

- Acute Abdominal Visceral Spasm : It alleviates symptoms associated with visceral spasms.

- Pylorospasm : It helps manage pyloric dysfunction.

- Hypertrophic Gastritis : It reduces discomfort and vomiting associated with this condition .

Case Studies

- Case Study on Severe Hypercalcemia : A study involving a 5-month-old English Springer Spaniel highlighted the use of this compound hydrogen sulfate (0.03 mg/kg every 12 hours) as part of a treatment regimen for severe hypercalcemia associated with hypoadrenocorticism. The clinical signs improved after treatment, showcasing this compound's role in managing gastrointestinal symptoms during systemic illness .

- Efficacy in Veterinary Medicine : In various clinical settings, this compound has demonstrated effectiveness in controlling vomiting and diarrhea due to its antispasmodic properties. It is particularly noted for providing relief from urgency and discomfort related to anorectal diseases .

Research Findings

Recent studies have further elucidated the structural characteristics and biological properties of this compound:

- Crystal Structure Analysis : Research utilizing synchrotron X-ray powder diffraction has detailed the crystal structure of this compound hydrogen sulfate, providing insights into its molecular interactions and stability .

- Pharmacological Comparisons : Comparative studies indicate that this compound may offer advantages over traditional anticholinergics like atropine, particularly regarding the duration of action and reduction in colonic contractions .

Q & A

Q. How can researchers ensure reproducibility in this compound studies given variability in animal models?

- Answer : Adhere to ARRIVE guidelines for preclinical research:

- Standardize protocols : Housing conditions, fasting periods.

- Blinding : Randomize treatment allocation.

- Open data : Share raw datasets and analysis code.

Pre-register study designs on platforms like OSF to mitigate bias .

Tables for Methodological Reference

| Parameter | Recommended Technique | Validation Criteria | Source |

|---|---|---|---|

| Synthetic Yield | HPLC purity analysis | ≥95% purity, confirmed by NMR/IR | |

| Receptor Binding | Radioligand displacement assays | IC₅₀ ± 95% CI, compared to atropine | |

| Pharmacokinetics | LC-MS/MS with isotopic internal standards | AUC₀–24h, Cmax, Tmax reported with SD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.